3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a bromomethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under high-temperature conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a suitable aromatic compound.
Attachment of the Bromomethoxyphenyl Group: The bromomethoxyphenyl group is attached through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group, allowing the methoxyphenyl group to bond with the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromomethoxyphenyl group, potentially converting the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H30BrN3O |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H30BrN3O/c1-3-31-25-7-5-4-6-22(25)23-16-20(8-10-26(23)31)18-29-12-14-30(15-13-29)19-21-9-11-27(32-2)24(28)17-21/h4-11,16-17H,3,12-15,18-19H2,1-2H3 |
InChI Key |
MUQGDTAAFRLGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4)OC)Br)C5=CC=CC=C51 |
Origin of Product |
United States |
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